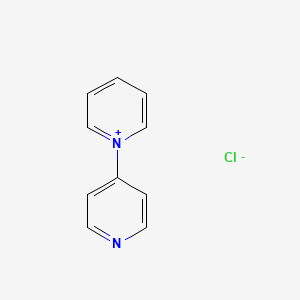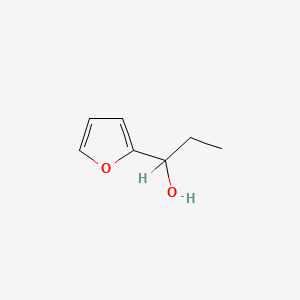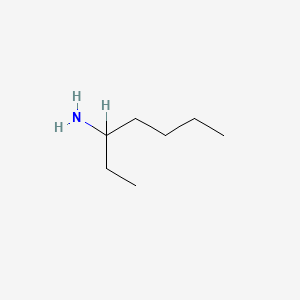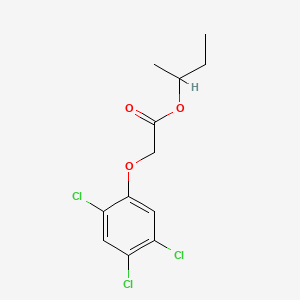
2-(乙硫基)苯酚
概述
描述
2-(Ethylthio)phenol is a chemical compound with the molecular formula C8H10OS . It has a molecular weight of 154.23 g/mol . The IUPAC name for this compound is 2-ethylsulfanylphenol .
Molecular Structure Analysis
The molecular structure of 2-(Ethylthio)phenol consists of a phenol group with an ethylthio substituent. The InChI representation of the molecule isInChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 . Physical And Chemical Properties Analysis
2-(Ethylthio)phenol has several computed properties. It has a molecular weight of 154.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 154.04523611 g/mol . The Topological Polar Surface Area is 45.5 Ų .科学研究应用
合成和化学反应
- 简便合成:徐等人(2010 年)的一项研究展示了从简单的酚和芳基卤化物成功合成 2-(苯硫基)苯酚,重点介绍了一种有效生产类似化合物的办法 (徐、万、毛和潘,2010 年)。
- 多核金属配合物:Dieng 等人(2013 年)使用 2-(乙硫基)苯酚的衍生物合成了多核镍(II)配合物,展示了其在创建复杂金属结构方面的潜力 (Dieng、Diouf、Gaye、Sall、Pérez-Lourido、Valencia、Caneschi 和 Sorace,2013 年)。
催化
- 催化乙基化:Mathew 等人(2004 年)研究了苯酚的乙基化,生成 2-乙基苯酚作为主要产物,其结构与 2-(乙硫基)苯酚类似 (Mathew、Shiju、Bokade、Rao 和 Gopinath,2004 年)。
光催化和光物理性质
- 光催化降解:Scott 等人(2019 年)探索了使用光催化剂降解水中的苯酚,这可能与 2-(乙硫基)苯酚的光催化应用有关 (Scott、Zhao、Deng、Feng 和 Li,2019 年)。
- 荧光衍生物:Padalkar 等人(2011 年)合成了类似于 2-(乙硫基)苯酚的化合物的荧光衍生物,表明其在创建光物理材料方面的潜力 (Padalkar、Tathe、Gupta、Patil、Phatangare 和 Sekar,2011 年)。
抗氧化和抗菌性质
- 抗氧化和抗菌研究:Ejidike 和 Ajibade(2015 年)研究了与 2-(乙硫基)苯酚在结构上相关的配体的金属(II)配合物的抗氧化和抗菌性质 (Ejidike 和 Ajibade,2015 年)。
聚合和材料工程
- 聚合应用:Uyama 等人(1998 年)发现酚部分可以在含有羟基苯基基团的化合物的聚合反应中选择性反应,类似于 2-(乙硫基)苯酚。这一发现对创建具有高反应性的聚合物具有重要意义,这些聚合物在各个领域具有潜在应用 (Uyama、Lohavisavapanich、Ikeda 和 Kobayashi,1998 年)。
结构和动力学研究
- 络合物形成和动力学:Tshabalala 和 Ojwach(2018 年)研究了苯酚衍生物在形成钯配合物时的反应,这有助于理解类似化合物(如 2-(乙硫基)苯酚)在络合物形成及其动力学方面的化学行为 (Tshabalala 和 Ojwach,2018 年)。
作用机制
Target of Action
As a phenolic compound, it may interact with various proteins and enzymes in the body .
Mode of Action
Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Phenolic compounds, including 2-(Ethylthio)phenol, are biosynthesized via the shikimate pathway in plants . They play key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Pharmacokinetics
Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known for their antioxidant properties, which can help protect cells from oxidative stress .
Action Environment
The action of 2-(Ethylthio)phenol, like other phenolic compounds, can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other compounds, which can affect the compound’s stability, efficacy, and action .
生化分析
Cellular Effects
Phenolic compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently limited information available on the temporal effects of 2-(Ethylthio)phenol in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is common for the effects of chemical compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Phenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Phenolic compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
Many compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
2-ethylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJBSYKCAKKLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067479 | |
| Record name | Phenol, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29549-60-8 | |
| Record name | 2-(Ethylthio)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29549-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029549608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-(ethylthio)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ethylthio)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(ETHYLTHIO)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JP4N96F24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














